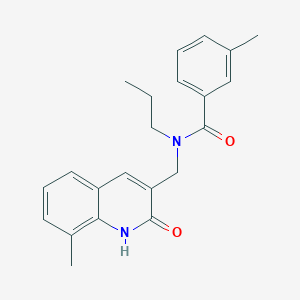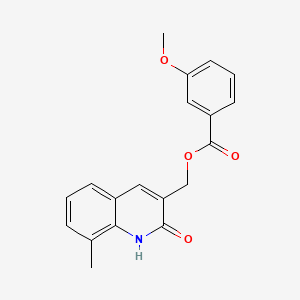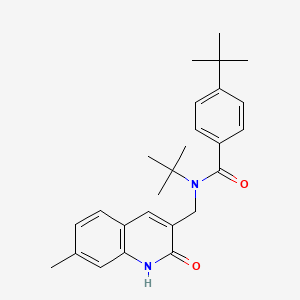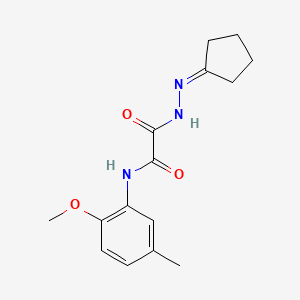
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as HMQP, is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound belongs to the family of quinoline derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cell types including immune cells and neurons. By blocking the activation of this receptor, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the release of pro-inflammatory cytokines and reduce pain perception.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of reactive oxygen species and inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of immune responses. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its relatively low potency compared to other P2X7 receptor antagonists.
Zukünftige Richtungen
There are several potential future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research could be the development of more potent analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide that can be used in the treatment of chronic pain and inflammatory diseases. Another area of research could be the exploration of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide on other physiological processes in the body, such as the regulation of glucose metabolism and lipid homeostasis. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in combination with other drugs could be investigated for its potential synergistic effects.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the reaction of 8-hydroxy-2-methylquinoline with 3-methyl-N-propylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammatory responses and pain perception. This makes N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)18-10-5-7-15(2)12-18)14-19-13-17-9-6-8-16(3)20(17)23-21(19)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNFZRONFZTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)



![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)


